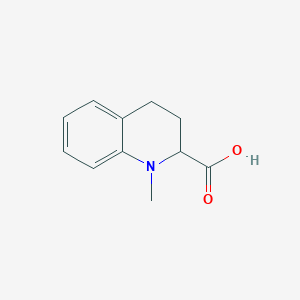

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15982957

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |

| Standard InChI Key | LNPGSIAWGGRXHM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(CCC2=CC=CC=C21)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid comprises a bicyclic system merging a benzene ring with a partially saturated pyridine ring. The carboxylic acid group at the 2-position and the methyl group at the 1-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₃NO₂ |

| Molecular weight | 191.23 g/mol |

| IUPAC name | 1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |

| Canonical SMILES | CN1C(CCC2=CC=CC=C21)C(=O)O |

| InChI Key | LNPGSIAWGGRXHM-UHFFFAOYSA-N |

The compound’s planar aromatic system and hydrogen-bonding capacity from the carboxylic acid group make it amenable to crystallization and spectroscopic analysis .

Synthesis and Stereochemical Configuration

Synthetic Routes

The synthesis of tetrahydroquinoline-2-carboxylic acid derivatives often involves multi-step strategies. A notable method, described in Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, utilizes enzymatic resolution to isolate enantiomerically pure forms. For example, racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was treated with D-amino-acid oxidase to yield the (–)-enantiomer, while hydrolysis of a dipeptide precursor provided the (+)-enantiomer . This approach ensures high stereochemical fidelity, critical for pharmacological applications.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the methyl ester derivative (methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate) reveal a molecular ion peak at m/z 191.23, consistent with its molecular formula. Tandem MS/MS fragmentation patterns show dominant cleavage at the ester bond (C=O), yielding fragments at m/z 160 (C₁₀H₁₀N⁺) and 44 (COOCH₃⁻) .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (500 MHz, CDCl₃) of the methyl ester derivative exhibit signals at δ 3.72 (s, 3H, OCH₃), δ 3.25–3.15 (m, 2H, CH₂), and δ 7.20–7.05 (m, 4H, aromatic), confirming the tetrahydroquinoline scaffold and ester functionality .

Comparative Analysis with Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume